![molecular formula C21H14N2O2S B2895802 N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide CAS No. 681158-80-5](/img/structure/B2895802.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

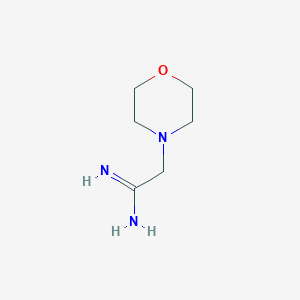

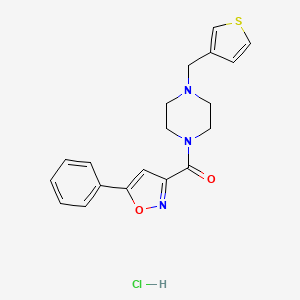

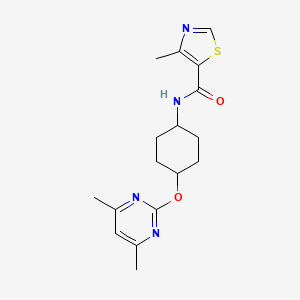

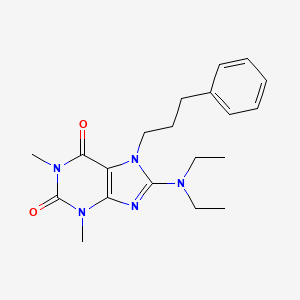

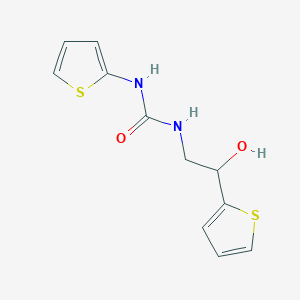

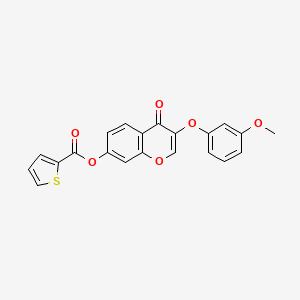

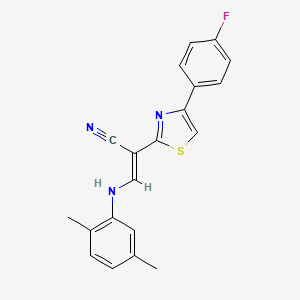

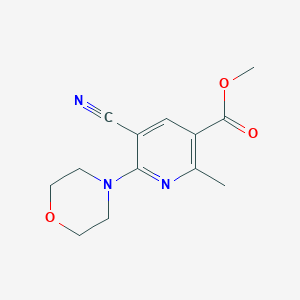

The compound appears to contain a chromeno[4,3-d]thiazol-2-yl moiety and a naphthamide moiety. Chromeno[4,3-d]thiazol-2-yl is a tricyclic system that includes a chromene ring (a benzopyran derivative) and a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) . Naphthamide refers to an amide derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For instance, a copper-promoted cascade reaction of 2-amino-3-iodochromones with amines and carbon disulfide has been used to synthesize 2-amino-9H-chromeno[2,3-d]thiazol-9-ones .Molecular Structure Analysis

The molecular structure of similar compounds shows that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chromene ring is also aromatic, and the naphthalene moiety is a well-known polycyclic aromatic hydrocarbon .Chemical Reactions Analysis

The reactivity of similar compounds often depends on the electrophilic and nucleophilic sites in the molecule. For instance, the C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents A study by El-Gaby et al. (2000) explored the synthesis of dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles, demonstrating their potential as antimicrobial agents. The synthesis process involved reactions with arylmethylenemalononitriles, ethyl 3,4-dichlorobenzylidene cyanoacetate, and elemental sulfur, among others, leading to compounds that exhibited in vitro antimicrobial activities El-Gaby, M., Zahran, M. A., Ismail, M., & Ammar, Y. (2000). Farmaco, 55(3), 227-232.

Corrosion Inhibitors Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium. Their study found that certain quinoxaline derivatives, including those related to the chromeno[4,3-d]thiazol structure, act as efficient corrosion inhibitors, offering protection for metal surfaces in corrosive environments Saraswat, V., & Yadav, M. (2020). Journal of Molecular Liquids, 297, 111883.

Fluorescence Dyes Wang et al. (2013) synthesized novel fluorescence dyes based on the chromeno[4,3,2-de][1,6]naphthyridine framework, including carbazole groups, to explore the photoluminescence properties and structure relationship. These compounds exhibited high fluorescence quantum yields, indicating potential applications in materials science for organic electronics and photonics Wang, H.-y., Shi, J., Wang, C., Zhang, X.-x., Zhao, L.-l., Wan, Y., & Wu, H. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 62-67.

Corrosion Inhibition Studies Singh et al. (2016) evaluated the corrosion inhibition effects of green naphthyridine derivatives on mild steel in hydrochloric acid. This study highlights the application of chromeno[4,3-d]thiazol-2-yl derivatives in preventing metal corrosion, showcasing high inhibition efficiencies and suggesting their utility in industrial corrosion protection Singh, P., Ebenso, E., Olasunkanmi, L., Obot, I., & Quraishi, M. (2016). Journal of Physical Chemistry C, 120, 3408-3419.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of targets, including enzymes and receptors in biological systems .

Mode of Action

They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to influence various biochemical pathways, leading to a range of biological effects .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether could potentially influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physical and chemical properties of thiazole compounds, such as their solubility and aromaticity, could potentially be influenced by environmental conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S/c24-20(15-10-5-7-13-6-1-2-8-14(13)15)23-21-22-19-16-9-3-4-11-17(16)25-12-18(19)26-21/h1-11H,12H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJFEDJIENYKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)

![Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate](/img/structure/B2895726.png)

![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)

![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)

![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid](/img/structure/B2895739.png)